Oxytetracycline hydrochloride
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Overview
Description
Oxytetracycline hydrochloride is a broad-spectrum tetracycline antibiotic that was first discovered in the late 1940s. It is derived from the actinomycete Streptomyces rimosus and is used to treat a variety of bacterial infections. This compound works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .
Biochemical Analysis
Biochemical Properties
Oxytetracycline hydrochloride inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction is reversible in nature .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis . This inhibition prevents bacteria from growing, multiplying, and increasing in numbers . It is active against a wide variety of bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 30S ribosomal subunit . This binding prevents the amino-acyl tRNA from binding to the A site of the ribosome, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The concentration of this compound added to the soil decreased from 150 to 7.6 mg kg –1 during 30 days of incubation . The overproducer exhibited increased acetyl-CoA and malonyl CoA supply, upregulated oxytetracycline biosynthesis, reduced competing byproduct formation, and streamlined morphology .
Dosage Effects in Animal Models
In large animals, daily injections of standard dosages of this compound usually are sufficient to maintain effective inhibitory concentrations . The LD50 values in mice vary between 3600 and 7200 mg/kg body weight .
Metabolic Pathways
This compound is involved in the inhibition of protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction is reversible and affects the metabolic pathways of the bacteria .
Transport and Distribution
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . This property allows it to be transported and distributed within cells and tissues .
Subcellular Localization
This compound, being lipophilic, can easily pass through the cell membrane . This allows it to localize within the cell where it can bind to the 30S ribosomal subunit and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxytetracycline hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces rimosus. The fermentation broth is subjected to extraction and purification processes to isolate oxytetracycline. This is followed by the addition of hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces rimosus. The fermentation broth is filtered to remove the biomass, and the filtrate is treated with solvents to extract oxytetracycline. The extracted compound is then purified and converted to its hydrochloride form by reacting it with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Oxytetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various by-products, while substitution reactions can result in modified tetracycline derivatives .
Scientific Research Applications
Oxytetracycline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in studies involving the synthesis and modification of tetracycline derivatives.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: this compound is used to study its effects on various bacterial infections and its potential use in treating other diseases.
Industry: It is used in the production of veterinary medicines and as a growth promoter in agriculture .
Mechanism of Action
Oxytetracycline hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of amino-acyl tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The binding is reversible, which allows for the selective targeting of bacterial cells without affecting human cells .
Comparison with Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Chlortetracycline: Similar to oxytetracycline but with a chlorine atom in its structure.
Doxycycline: A more potent tetracycline derivative with a longer half-life
Uniqueness: Oxytetracycline hydrochloride is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is also one of the earliest tetracycline antibiotics discovered, making it a valuable compound in the history of antibiotic development .
Properties
CAS No. |
2058-46-0 |
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Molecular Formula |
C22H25ClN2O9 |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H |
InChI Key |
SVDOODSCHVSYEK-UHFFFAOYSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Appearance |
Light yellow to yellow solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxytetracycline Hydrochloride; Oxytetracycline HCl; Biosolvomycin; Oxytetracycline.HCl; Dalinmycin; Dalimycin; Oxytetracycline, Sodium Salt; Sodium Salt Oxytetracycline; Terramycin; |
Origin of Product |
United States |
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